Regioisomeric Identity: 5-Methoxy vs. 3-Methoxy Positional Differentiation by Mass Spectrometry
The target compound (5-methoxy at C5, 2-methoxyethoxy at C3) and its direct regioisomer 3-methoxy-5-(2-methoxyethoxy)thiophene-2-carboxylic acid (CAS 1707727-77-2) share identical molecular formula (C₉H₁₂O₅S) and molecular weight (232.26 g/mol) . Mass spectrometry can unambiguously distinguish 3-substituted from 5-substituted thiophene-2-carboxylic acid isomers: 3-methoxy- and other 3-substituted derivatives exhibit a characteristic ortho-effect that activates H₂O elimination during fragmentation, producing diagnostic spectral signatures absent in the corresponding 5-substituted isomers [1]. This provides a routine analytical QC method to verify that the procured batch is the correct regioisomer.
| Evidence Dimension | Mass spectrometric fragmentation pattern (ortho-effect H₂O elimination) |
|---|---|
| Target Compound Data | 5-Methoxy isomer: no ortho-relationship between 3-substituent and 2-carboxylic acid; reduced/absent ortho-effect-driven H₂O elimination peak |
| Comparator Or Baseline | 3-Methoxy-5-(2-methoxyethoxy) regioisomer (CAS 1707727-77-2): 3-substituent is ortho to 2-COOH; characteristic H₂O elimination peak expected |
| Quantified Difference | Qualitative presence/absence of diagnostic ortho-fragmentation peak |
| Conditions | Electron ionization mass spectrometry; generalizable to all 3- vs. 5-substituted thiophene-2-carboxylic acid isomer pairs per published study |
Why This Matters
For procurement, this enables definitive identity verification of the correct regioisomer when both co-exist in the supply chain under similar nomenclature, preventing costly synthetic errors from isomeric cross-contamination.
- [1] THE MASS SPECTRA OF SOME SUBSTITUTED THIOPHENE-2-CARBOXYLIC ACIDS. Tandfonline, 2007. In 3-methyl-, 3-methoxy-, 3-thiomethyl-, 3-methylsulphinyl-, 3-formyl-thiophene-2-carboxylic acids the fragmentation is influenced by an 'ortho-effect' which activates H₂O elimination. View Source
